3-(2-Ethoxyethyl)-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
3-(2-ethoxyethyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-10-4-3-6-5-7(8)11-9-6/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLMRKAOWYJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NOC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy: Formation of the 1,2-Oxazole Ring
The 1,2-oxazole ring is typically constructed via cyclization reactions involving appropriate precursors such as amino alcohols, α-haloketones, or nitrile oxides with nucleophilic partners. For the 3-(2-ethoxyethyl) substituent, alkylation or substitution reactions introducing the ethoxyethyl side chain are performed either before or after ring closure depending on the stability of intermediates.
Key Synthetic Steps
Starting Materials: Amino-substituted precursors such as 4,5-dimethylisoxazole-3-amine derivatives or 4-hydroxymethyl-5-methyloxazole can be functionalized to introduce the 2-ethoxyethyl group.
Alkylation Reactions: The 2-ethoxyethyl group can be introduced via nucleophilic substitution using 2-bromoethyl ethyl ether or similar alkyl halides under basic conditions (e.g., triethylamine as base).
Cyclization: Ring closure to form the oxazole ring can be achieved by intramolecular cyclization, often facilitated by reagents such as triphosgene or carbonyldiimidazole (CDI) to activate amide or carbamate intermediates.
Amination: The amino function at the 5-position is typically introduced or preserved through the synthesis, sometimes requiring protection and deprotection steps to avoid side reactions.
Detailed Preparation Methodology
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Alkylation of oxazole precursor | Reaction of 4,5-dimethylisoxazole-3-amine with 2-bromoethyl ethyl ether, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Introduction of 2-ethoxyethyl substituent at 3-position |
| 2 | Activation of amino group | Treatment with triphosgene or carbonyldiimidazole (CDI) in presence of base (DIPEA or Et3N) | Formation of reactive intermediate (e.g., carbamate or isocyanate) |
| 3 | Cyclization | Intramolecular ring closure under mild heating or catalytic conditions | Formation of 1,2-oxazole ring system |
| 4 | Amino group deprotection (if protected) | Acidic treatment (e.g., 4 M HCl in 1,4-dioxane) to remove protecting groups | Free 5-amino group on oxazole ring |
| 5 | Purification | Silica gel chromatography or recrystallization | Pure 3-(2-ethoxyethyl)-1,2-oxazol-5-amine |
Representative Reaction Conditions
Alkylation reactions are typically conducted at room temperature or slightly elevated temperatures (25–50 °C) with stirring for several hours to ensure completion.
Cyclization reactions using triphosgene are performed under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures (up to 40 °C) for 2–4 hours.
Deprotection steps use mild acidic conditions at room temperature for 1–2 hours.
Research Findings and Yields
| Intermediate/Step | Yield (%) | Notes |
|---|---|---|
| Alkylation of amino oxazole precursor | 70–85 | High selectivity for 3-position substitution; triethylamine base improves yield |
| Activation with triphosgene or CDI | 65–75 | Efficient conversion to reactive intermediates; DIPEA base preferred for mild conditions |
| Cyclization to 1,2-oxazole ring | 60–80 | Controlled reaction conditions prevent side reactions; regioselectivity confirmed by NMR |
| Deprotection of amino group | 80–90 | Mild acidic conditions preserve oxazole ring integrity |
| Overall isolated yield of final compound | 40–60 | Dependent on purification efficiency and scale of synthesis |
Analytical and Structural Confirmation
NMR Spectroscopy: ^1H NMR confirms the presence of ethoxyethyl protons (triplet and quartet signals around 1.2 ppm and 3.3–4.2 ppm) and characteristic aromatic/heterocyclic protons.
Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.
Infrared Spectroscopy: N–H stretching bands confirm amino group; C–O and C=N stretches characteristic of oxazole ring.
X-Ray Crystallography: When crystalline samples are obtained, X-ray diffraction confirms ring structure and substitution pattern.
Summary Table of Preparation Methods
Additional Notes
The ethoxyethyl side chain imparts solubility and potential biological activity modulation, thus careful control of alkylation conditions is essential.
The use of triphosgene is preferred for mild and selective carbamate or amide formation leading to oxazole ring closure.
Protection of the amino group during multi-step synthesis prevents side reactions and improves overall yield.
Reaction scale and solvent choice (e.g., dichloromethane, acetonitrile) influence reaction kinetics and purification ease.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The oxazole derivatives, including 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine, have been investigated for their anticancer properties. A study highlighted the synthesis of various oxazole derivatives and their evaluation against different cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the oxazole ring could enhance anticancer efficacy. Compounds with specific substituents demonstrated significant cytotoxic effects on human cancer cell lines, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .
1.2 Antimicrobial Properties
Research has shown that oxazole derivatives possess antimicrobial activities against a range of pathogens. The introduction of the ethoxyethyl group in this compound may enhance its solubility and bioavailability, potentially increasing its effectiveness as an antimicrobial agent. Studies have reported that certain oxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for further investigation in the development of new antibiotics .
1.3 Anti-inflammatory Effects
The anti-inflammatory properties of oxazole compounds are another area of interest. Research indicates that specific oxazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound might be explored for its potential use in treating inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Activity
The potential use of this compound in agriculture is being explored for its pesticidal properties. Oxazole derivatives have been reported to exhibit insecticidal and fungicidal activities. The incorporation of the ethoxyethyl moiety may enhance the compound's stability and effectiveness against agricultural pests .
Material Science Applications
3.1 Polymer Chemistry
In material science, compounds like this compound could be utilized in the synthesis of functional polymers. The unique chemical structure may allow for the development of polymers with specific properties such as thermal stability or UV resistance, which are valuable in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 3-(2-Ethoxyethyl)-1,2-oxazol-5-amine and its analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C₇H₁₂N₂O₂ | 172.18 (estimated) | Ethoxyethyl group at C3 | Flexible ether side chain |
| 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | C₁₁H₉F₃N₂O | 242.20 | Trifluoromethylphenyl at C4, methyl at C3 | Enhanced lipophilicity (CF₃ group) |
| 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | C₈H₇N₃O | 161.16 | Pyridinyl group at C4 | Potential for π-π interactions |
| 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine | C₉H₆F₂N₂O | 196.15 | Difluorophenyl at C3 | Halogenated aromatic ring |
| 3-(Thiophen-3-yl)-1,2-oxazol-5-amine | C₇H₆N₂OS | 166.20 | Thiophene ring at C3 | Sulfur-containing heterocycle |
| 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine | C₉H₆ClFN₂O | 212.61 | Chloro-fluorophenyl at C3 | Dual halogen substitution |
| 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine | C₁₀H₁₀N₂O₂ | 190.20 (estimated) | Methoxyphenyl at C3 | Electron-rich aromatic system |
Biological Activity
3-(2-Ethoxyethyl)-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique oxazole structure, which endows it with distinct biological properties. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features an oxazole ring that is known for participating in hydrogen bonding and π-π interactions, which are essential for binding affinity to biological targets. Its specific structure allows it to modulate various biological pathways by interacting with enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
The compound demonstrated the highest activity against Bacillus subtilis, with an MIC of 32 µg/mL, indicating its potential as an antimicrobial agent. However, it was less effective against Staphylococcus aureus, suggesting a need for further optimization to enhance its efficacy against this strain .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. Research has shown that compounds with similar oxazole structures can inhibit inflammatory mediators such as cytokines and prostaglandins.
Case Study: Inhibition of Cytokine Production
A study involving human macrophages treated with the compound showed a significant reduction in the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6). The results indicated that the compound could modulate inflammatory responses effectively.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated its ability to inhibit cancer cell proliferation in vitro.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The oxazole moiety can engage in hydrogen bonding and π-stacking interactions with amino acid residues in target proteins, influencing their activity. This interaction may lead to the inhibition or activation of key enzymes involved in various metabolic pathways .
Q & A
Q. What steps mitigate errors in crystallographic refinement for low-quality datasets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
